

Physical and chemical properties of 2,5-dimethylbenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,5-Dimethylbenzoyl chloride*

Cat. No.: *B1280085*

[Get Quote](#)

An In-depth Technical Guide to 2,5-Dimethylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylbenzoyl chloride, a member of the acyl chloride family, is a valuable reagent in organic synthesis. Its bifunctional nature, combining the reactivity of an acyl chloride with the structural features of a substituted benzene ring, makes it a versatile building block for the synthesis of a wide range of chemical entities. This document provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations, tailored for professionals in research and development.

Physical and Chemical Properties

2,5-Dimethylbenzoyl chloride is a reactive compound and should be handled with appropriate safety precautions. A summary of its key physical properties is provided in Table 1.

Property	Value	Reference
Molecular Formula	C ₉ H ₉ ClO	[1]
Molecular Weight	168.62 g/mol	[1]
Boiling Point	109-111 °C	[1]
Flash Point	78 °C	[1]
Density	Data not available	
Refractive Index	Data not available	
Solubility	Reacts with water and other protic solvents. Soluble in common aprotic organic solvents.	[2]

Note: Specific experimental data for density and refractive index are not readily available.

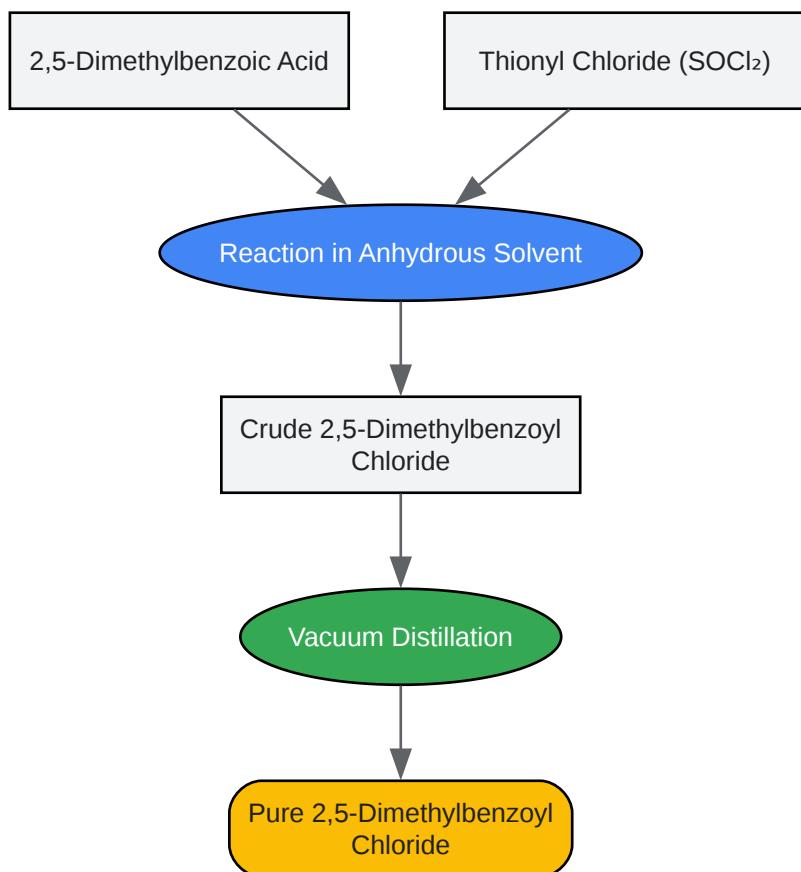
Synthesis of 2,5-Dimethylbenzoyl Chloride

The most common laboratory-scale synthesis of **2,5-dimethylbenzoyl chloride** involves the reaction of 2,5-dimethylbenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism.

Experimental Protocol: Synthesis from 2,5-Dimethylbenzoic Acid

This protocol is adapted from established laboratory procedures.[\[3\]](#)

Materials:


- 2,5-Dimethylbenzoic acid
- Thionyl chloride (SOCl₂)
- Anhydrous solvent (e.g., dichloromethane or toluene)

- Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

- In a fume hood, a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with 2,5-dimethylbenzoic acid.
- An excess of thionyl chloride is slowly added to the flask. The reaction is typically performed in a suitable anhydrous solvent.
- The reaction mixture is stirred and may be gently heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
- Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure.
- The crude **2,5-dimethylbenzoyl chloride** can be purified by vacuum distillation to yield the final product.

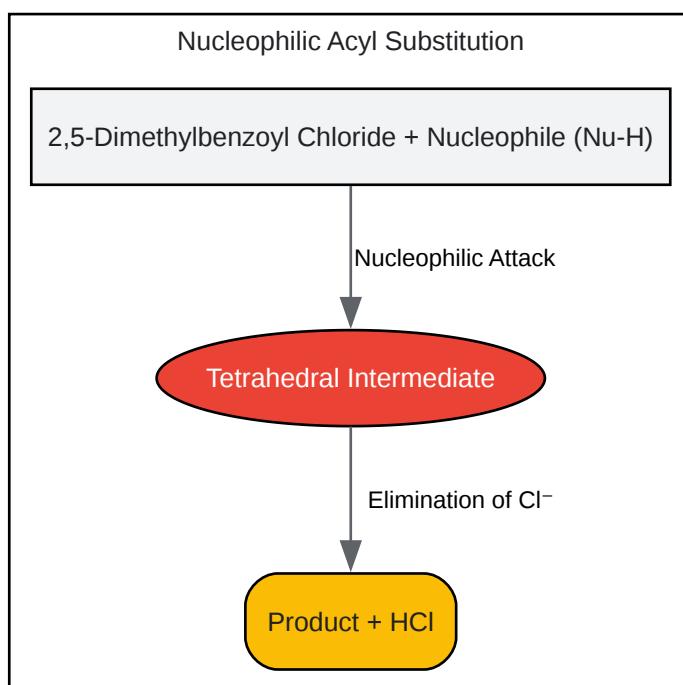
Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2,5-dimethylbenzoyl chloride**.

Chemical Reactivity and Mechanisms

The reactivity of **2,5-dimethylbenzoyl chloride** is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.


Nucleophilic Acyl Substitution

This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the substituted product. Common nucleophiles include:

- Water: Hydrolysis to form 2,5-dimethylbenzoic acid.

- Alcohols: Esterification to form the corresponding esters.
- Amines: Amidation to form primary, secondary, or tertiary amides.
- Carboxylates: Formation of acid anhydrides.

General Reaction Mechanism Diagram

[Click to download full resolution via product page](#)

Caption: Generalized mechanism of nucleophilic acyl substitution.

Spectroscopic Data

Specific experimental spectroscopic data for **2,5-dimethylbenzoyl chloride** is not widely available in public databases. Researchers should consider obtaining their own analytical data for this compound. For reference, the expected spectral characteristics can be inferred from the known data of similar compounds.

- ¹H NMR: Aromatic protons would appear in the aromatic region, and the two methyl groups would appear as singlets in the aliphatic region.

- ^{13}C NMR: The carbonyl carbon would show a characteristic downfield shift. Signals for the aromatic carbons and the methyl carbons would also be present.
- IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride is expected around 1780-1815 cm^{-1} .
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the chlorine atom and the carbonyl group.

Applications in Organic Synthesis

2,5-Dimethylbenzoyl chloride serves as a key intermediate in the synthesis of a variety of organic molecules, including:

- Pharmaceuticals: As a building block for active pharmaceutical ingredients (APIs).
- Agrochemicals: In the preparation of pesticides and herbicides.
- Dyes and Pigments: Used in the synthesis of various coloring agents.[\[4\]](#)
- Polymers: Can be used in the modification of polymers.

Safety and Handling

2,5-Dimethylbenzoyl chloride is a corrosive and hazardous chemical that requires careful handling in a well-ventilated fume hood.[\[1\]](#)

Hazard Statements:

- H302: Harmful if swallowed.[\[1\]](#)
- H312: Harmful in contact with skin.[\[1\]](#)
- H314: Causes severe skin burns and eye damage.[\[1\]](#)
- H332: Harmful if inhaled.[\[1\]](#)

- H335: May cause respiratory irritation.[[1](#)]

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[[5](#)]
- Avoid inhalation of fumes and contact with skin and eyes.[[5](#)]
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[[2](#)]
- In case of accidental exposure, seek immediate medical attention.[[2](#)]

Always consult the latest Safety Data Sheet (SDS) before handling this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dimethylbenzoyl chloride | C9H9ClO | CID 12351885 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. prepchem.com [prepchem.com]
- 4. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]
- 5. aksci.com [aksci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2,5-dimethylbenzoyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280085#physical-and-chemical-properties-of-2-5-dimethylbenzoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com